molecular formula C21H18ClN3O3S B2553594 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173303-43-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2553594
M. Wt: 427.9
InChI Key: NLBJBWPXDQDTPB-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have been synthesized and evaluated for their antibacterial activities. For example, a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives exhibited good antibacterial activity against Gram-positive bacteria, with certain compounds showing high activities against Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship (SAR) indicated that the position of the chlorine atom on the benzyl moiety significantly affects the antibacterial activities of these compounds (Foroumadi et al., 2007).

Antimicrobial Activities of Novel Compounds

New 1,2,4-Triazole derivatives, including compounds with structures related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, have been synthesized and screened for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory Applications

Novel compounds containing elements of the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory activities. For example, a set of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds showed significant in-vitro anti-inflammatory activity, providing a basis for further exploration in the treatment of inflammatory conditions (Ahmed et al., 2017).

Antimicrobial Agent Synthesis

A new class of piperazine-based antimicrobial agents has been synthesized, showcasing the versatility of compounds with similar structures in developing new treatments for bacterial and fungal infections. These agents have shown promising in vitro activities against a range of bacteria and fungi, with minimum inhibitory concentrations observed in low ranges, indicating their potential as effective antimicrobial agents (Patel & Park, 2015).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-15-2-1-3-18-20(15)23-21(29-18)25-10-8-24(9-11-25)19(26)7-5-14-4-6-16-17(12-14)28-13-27-16/h1-7,12H,8-11,13H2/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJBWPXDQDTPB-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

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